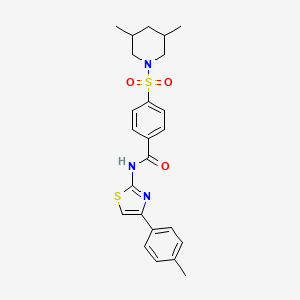

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a 3,5-dimethylpiperidine sulfonyl group and a 4-(p-tolyl)thiazol-2-yl substituent. Its molecular formula is C24H26N4O3S (molecular weight: 474.55 g/mol). The p-tolyl group (para-methylphenyl) enhances lipophilicity, which may improve cell permeability compared to halogenated analogs, while the 3,5-dimethylpiperidine moiety could confer metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c1-16-4-6-19(7-5-16)22-15-31-24(25-22)26-23(28)20-8-10-21(11-9-20)32(29,30)27-13-17(2)12-18(3)14-27/h4-11,15,17-18H,12-14H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANULSQVVZRRAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

- Chemical Formula: C₁₄H₁₉N₃O₄S

- Molecular Weight: 297.38 g/mol

- CAS Number: 474621-87-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, sulfonamides often act as inhibitors of carbonic anhydrase, which plays a crucial role in acid-base balance and fluid secretion in various tissues.

Antimicrobial Activity

Several studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, potentially through the inhibition of folate synthesis, which is essential for bacterial growth.

Enzyme Inhibition

Research has demonstrated that this compound may inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which may have implications for mood regulation and treatment of depression.

Case Studies and Research Findings

- In Vitro Studies on MAO Inhibition

- Antimicrobial Efficacy

- Cytotoxicity Assays

Table 1: Biological Activities of this compound

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of the target compound with its analogs:

Functional Comparisons

Sulfonyl Group Variations

- Piperidine vs.

- Alkyl Chain Modifications : 2E151’s 4-propylpiperidine group increases steric bulk, which may improve adjuvant synergy but reduce solubility compared to the target compound .

Heterocyclic Core Modifications

- Thiazole vs. Triazole/Oxadiazole : The thiazole core in the target compound and analogs (e.g., 2D216, 50) is associated with NF-κB activation, while triazole (Ligand 7) and oxadiazole (CAS 886918-34-9) analogs have uncharacterized or distinct activity profiles, possibly due to altered hydrogen-bonding capacity .

Aryl Substituent Effects

- p-Tolyl vs. Bromophenyl/Dimethylphenyl : The target compound’s p-tolyl group balances lipophilicity and metabolic stability, whereas bromophenyl (Compound 50) may introduce halogen-bonding interactions but increase molecular weight and toxicity risks .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via coupling reactions between sulfonyl chloride intermediates and amine-containing thiazole derivatives. Key steps include sulfonylation of the piperidine moiety and subsequent amide bond formation. Reaction temperature (0–5°C for sulfonylation), solvent choice (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1.2:1 amine to sulfonyl chloride) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing intermediates and the final product?

- Methodology : Use a combination of:

- 1H/13C NMR : To confirm regiochemistry of the thiazole ring and sulfonamide linkage (e.g., aromatic proton shifts at δ 7.2–8.1 ppm).

- HPLC : For purity assessment (≥98% purity using C18 columns, acetonitrile/water mobile phase).

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 486.2 [M+H]+) .

Q. How to optimize column chromatography parameters for purification?

- Methodology : Monitor polarity gradients (e.g., 10–50% ethyl acetate in hexane) to separate sulfonamide by-products. Use TLC (Rf = 0.3–0.4 in 3:7 ethyl acetate/hexane) to track elution. Adjust silica gel particle size (63–200 μm) to balance resolution and time .

Advanced Research Questions

Q. How can computational reaction path search methods improve sulfonylation efficiency?

- Methodology : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers. Pair with machine learning to predict optimal solvent-catalyst systems (e.g., DMF with triethylamine as base). Validate with experimental kinetics (e.g., rate constants via UV-Vis monitoring) .

Q. What strategies resolve discrepancies between predicted and experimental reaction outcomes?

- Methodology :

- Statistical Design of Experiments (DoE) : Use fractional factorial designs to test interactions between variables (e.g., temperature, catalyst loading).

- Sensitivity Analysis : Identify parameters with highest uncertainty (e.g., moisture sensitivity in sulfonyl chloride intermediates).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect transient intermediates not modeled computationally .

Q. How to mitigate by-product formation during thiazole-benzamide coupling?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to minimize nucleophilic side reactions.

- Catalyst Optimization : Compare EDCI/HOBt vs. DCC/DMAP systems for amide bond stability.

- Temperature Control : Maintain ≤25°C to prevent epimerization or sulfonamide decomposition .

Q. How to apply Quality-by-Design (QbD) principles for scalable synthesis?

- Methodology :

- Critical Quality Attributes (CQAs) : Define target purity (>99%), residual solvent limits (<500 ppm).

- Process Parameters : Optimize mixing rates (≥500 rpm for heterogeneous reactions) and heating/cooling profiles.

- Risk Assessment Tools : Use Failure Mode and Effects Analysis (FMEA) to prioritize control strategies .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across batches?

- Methodology :

- Purity Reassessment : Check for trace impurities (e.g., unreacted thiazole intermediates) via LC-MS.

- Polymorph Screening : Characterize crystalline forms via XRPD; different polymorphs may exhibit varying solubility/bioactivity.

- Biological Replicates : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.